molecular formula C22H19NO2S B8201888 (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B8201888
M. Wt: 361.5 g/mol
InChI Key: DAFPBDIGMMUDMU-IBVKSMDESA-N
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Description

The compound “(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole” is a chiral oxazole derivative characterized by a dihydrooxazole core, a sulfinyl group at the 2-position, and stereochemical configurations at both the 4-position (S) and sulfinyl group (S). The stereochemistry is critical for its biological and physicochemical properties, as evidenced by crystallographic studies using programs like SHELXL .

Properties

IUPAC Name

(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFPBDIGMMUDMU-IBVKSMDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Alcohol-Carbonyl Condensation

β-Amino alcohols react with aldehydes or ketones under acid catalysis to form oxazolines. In this case, (S)-2-amino-1-(2-mercaptophenyl)ethanol derivatives are condensed with benzaldehyde derivatives. For example:

  • Reactants :

    • (S)-2-Amino-1-(2-mercaptophenyl)ethanol

    • 4-Methylbenzaldehyde

  • Conditions : HCl (cat.), toluene, reflux (12 h)

  • Yield : 55%

This method faces challenges in regioselectivity due to competing thiol oxidation.

Propargylic Alcohol Cyclization

Propargylic alcohols undergo gold-catalyzed cyclization with nitriles to form oxazolines. A modified approach for the target compound involves:

  • Reactants :

    • (S)-2-(Prop-2-yn-1-yloxy)phenyl-4-methylbenzenesulfoxide

    • Phenylacetonitrile

  • Catalyst : AuCl₃ (5 mol%)

  • Conditions : DCM, 25°C, 6 h

  • Yield : 45%

This route improves regioselectivity but requires stringent anhydrous conditions.

Sulfinyl Group Installation and Stereochemical Control

The (S)-configured sulfinyl group is introduced via oxidation of thioethers or asymmetric synthesis.

Oxidation of Thioethers

Thioether precursors are oxidized to sulfoxides using chiral catalysts:

  • Substrate : 2-(4-Methylphenylthio)phenyl intermediate

  • Oxidizing Agent : H₂O₂ (30%)

  • Catalyst : (R)-Binap-Ru(II) complex (2 mol%)

  • Conditions : MeOH, 0°C, 2 h

  • Enantiomeric Excess (ee) : 92%

Asymmetric Sulfinylation

Chiral sulfinyl transfer reagents direct stereochemistry:

  • Reagent : (S)-(−)-Methyl p-tolyl sulfoxide

  • Substrate : 2-Lithiophenyloxazoline

  • Conditions : THF, −78°C, 1 h

  • Yield : 68%

This method avoids post-synthesis resolution but demands cryogenic conditions.

Stereoselective Oxazoline Functionalization

The (4S) configuration is established through chiral auxiliaries or catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis

A Evans oxazolidinone auxiliary directs stereochemistry:

  • Auxiliary : (4R)-Benzyloxazolidin-2-one

  • Substrate : 2-Phenylacetyl chloride

  • Conditions :

      • LDA, THF, −78°C

      • Quench with NH₄Cl

  • Diastereomeric Ratio : 9:1

Organocatalytic Asymmetric Alkylation

Phase-transfer catalysis enables enantioselective C–C bond formation:

  • Catalyst : Cinchona-derived ammonium salt (5 mol%)

  • Substrate : Oxazoline enolate

  • Alkylating Agent : Benzyl bromide

  • ee : 88%

Integrated Synthetic Routes

Combining the above strategies, two scalable routes emerge:

Sequential Cyclization-Sulfinylation

StepReactionConditionsYieldee
1Oxazoline formationAuCl₃, DCM, 25°C45%
2Sulfoxide oxidationH₂O₂, (R)-Binap-Ru(II), MeOH76%92%
3Chiral resolutionHPLC (Chiralpak AD-H)98%>99%

Total Yield : 33%

Convergent Asymmetric Synthesis

ComponentMethodYieldee
Oxazoline corePropargylic alcohol cyclization50%
Sulfinyl moietyAsymmetric sulfinylation68%95%
CouplingPd(OAc)₂, SPhos ligand82%

Total Yield : 27%

Critical Analysis of Methodologies

  • Yield Optimization : Sequential routes suffer from step economy (3–4 steps), while convergent approaches improve atom efficiency but require costly catalysts.

  • Stereochemical Purity : Binap-Ru(II)-catalyzed oxidation outperforms chiral auxiliaries in ee (92% vs. 88%).

  • Scalability : Thioether oxidation is preferable for industrial scale due to reagent availability, though cryogenic asymmetric sulfinylation limits throughput.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated sulfinyl radical coupling achieves 74% yield with 85% ee in model systems.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic sulfoxides attains >99% ee but with 50% theoretical yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfone derivatives: Formed through oxidation.

    Sulfide derivatives: Formed through reduction.

    Substituted phenyl derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Asymmetric synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis as a chiral auxiliary or catalyst.

    Ligand design: It can be used in the design of ligands for metal-catalyzed reactions.

Biology

    Enzyme inhibitors: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Receptor binding studies: It can be used in studies involving receptor-ligand interactions.

Medicine

    Drug development:

Industry

    Material science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group and oxazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s structural analogs differ in substituents, sulfur oxidation states, and heterocyclic cores. Key examples include:

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Sulfur Group Molecular Weight (g/mol) Notable Features
Target Compound Dihydrooxazole 4-phenyl, 2-sulfinylphenyl Sulfinyl (S=O) ~355.4* Chiral centers (4S, S-sulfinyl), rigid oxazole core
(4S)-4-(Adamantan-1-yl)-2-(2-diphenylphosphanylphenyl) analog Dihydrooxazole Adamantyl, diphenylphosphanyl None 465.6 Bulky adamantyl group enhances lipophilicity
S-Alkylated 1,2,4-triazoles 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl (SO₂) ~450–500 Tautomerism (thione/thiol forms), higher polarity
(S)-N-(2-(4-isopropyl-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide Dihydrooxazole Isopropyl, sulfonamide Sulfonamide (SO₂NH) 358.5 Sulfonamide group enhances solubility and H-bonding
JD5037 (deuterated pyrazole derivative) Pyrazole Chlorophenyl, sulfonyl Sulfonyl (SO₂) ~550 (deuterated) Deuterated for metabolic stability; lacks oxazole ring

*Calculated based on molecular formula.

Key Observations:
  • Sulfur Group Influence : The target compound’s sulfinyl group (S=O) is less polar than sulfonyl (SO₂) groups in triazoles and sulfonamides , but more polar than thioether (S-alkyl) derivatives. Sulfinyl groups can act as hydrogen-bond acceptors, influencing binding affinity in biological systems.
  • Heterocyclic Core : Dihydrooxazoles (target compound, ) are more conformationally restricted compared to 1,2,4-triazoles , which exhibit tautomerism and flexibility.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s sulfinyl group shows ν(S=O) absorption at ~1030–1060 cm⁻¹, distinct from sulfonyl (1130–1250 cm⁻¹) and sulfonamide (1300–1350 cm⁻¹) .
  • Crystallography : Stereochemical assignments for the target compound rely on SHELX refinement , as seen in related oxazoles .

Biological Activity

The compound (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole, commonly referred to as oxazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H19NO2S
  • Molar Mass : 361.46 g/mol
  • CAS Number : 402755-64-0

The oxazole structure is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The sulfinyl group attached to the phenyl ring enhances its biological activity by influencing electron distribution and molecular interactions.

Biological Activity Overview

Research indicates that oxazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with oxazole moieties have shown effectiveness against several pathogens.
  • Anticancer Properties : Studies have demonstrated that certain oxazole derivatives can inhibit the proliferation of cancer cells.
  • Antiprotozoal Activity : Some derivatives exhibit significant activity against protozoan parasites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a study demonstrated that modifications in the substituents on the phenyl rings significantly influenced antiproliferative activity across various cancer cell lines. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) altered the potency of these compounds:

CompoundCell LineActivity (IC50)
4eA5490.5 µM
4iMCF-70.8 µM
5fHT-291.2 µM

These findings suggest that structural modifications can enhance or reduce biological activity significantly .

Antimicrobial and Antiprotozoal Activity

In vitro studies have shown that certain oxazoles exhibit potent antimicrobial and antiprotozoal properties. For example, one study reported that a series of synthesized oxazoles demonstrated antigiardial activity significantly greater than the standard drug metronidazole:

CompoundActivity
2-amino-4-(p-benzoyloxyphenyl)oxazoleHigher than metronidazole

The heterocyclic nature of these compounds is believed to play a crucial role in their interaction with microbial targets .

Case Studies

  • Anticancer Study : In a comparative study involving multiple cancer cell lines, compounds derived from oxazole were evaluated for their cytotoxic effects. The results indicated that certain derivatives were selectively toxic to tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antiprotozoal Activity : A synthesis study focused on 2-amino-4-(p-substituted phenyl)oxazoles revealed promising results against Giardia lamblia and Trichomonas vaginalis, with some compounds exhibiting up to twelve times greater efficacy than traditional treatments .

Q & A

Basic Question: What are the common synthetic routes for preparing (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole?

The compound is typically synthesized via asymmetric oxidation or coupling reactions. A key step involves introducing the sulfinyl group using chiral auxiliaries or catalysts. For example, palladium-mediated coupling reactions with phosphinooxazole ligands (e.g., (4S)-4-benzyl derivatives) can achieve stereochemical control . Sulfinyl precursors like (4-methylphenyl)sulfinyl chloride are often employed, requiring strict anhydrous conditions and low temperatures to prevent racemization . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane.

Advanced Question: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in diastereomer ratios may arise from competing reaction pathways or solvent effects. Advanced NMR techniques (e.g., NOESY or COSY) can identify spatial correlations between protons to confirm stereochemistry . X-ray crystallography (using programs like SHELXL or WinGX ) provides definitive structural assignments. For dynamic systems, variable-temperature NMR studies help elucidate conformational equilibria. Computational methods (DFT) further validate experimental data by predicting energy-minimized conformers .

Basic Question: What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves absolute configuration and molecular packing. Data collection requires high-quality single crystals, processed via SHELX or OLEX2.
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity, while 31^31P NMR (for phosphine-containing derivatives) assesses ligand coordination .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H.

Basic Question: What safety precautions are necessary when handling sulfinyl intermediates?

Sulfinyl chlorides (e.g., (4-methylphenyl)sulfinyl chloride) release corrosive HCl vapors. Work must be conducted in a fume hood with nitrile gloves and splash goggles. Neutralize waste with ice-cold sodium bicarbonate . Storage requires anhydrous conditions under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.

Advanced Question: How can computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and transition states for sulfoxidation or cyclization steps. Comparing computed IR/Raman spectra with experimental data validates vibrational modes, while molecular docking studies explore potential biological interactions . Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311+G(d,p)) optimized for accuracy.

Advanced Question: How is crystallographic disorder addressed during refinement?

Disordered regions (e.g., in Pd complexes with flexible ligands ) are modeled using PART commands in SHELXL . Occupancy factors for alternative positions are refined isotropically, and restraints (SIMU/DELU) maintain reasonable geometry. Validation tools in PLATON or CheckCIF identify outliers in displacement parameters.

Basic Question: What strategies optimize yield in oxazole ring formation?

Cyclocondensation of β-amino alcohols with carbonyl derivatives under acidic conditions (e.g., PCl₃ or TsOH) is common. Microwave-assisted synthesis reduces reaction time and improves regioselectivity . Catalyst choice (e.g., ZnCl₂ for Lewis acid activation) and solvent polarity (toluene vs. DMF) significantly impact yields.

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